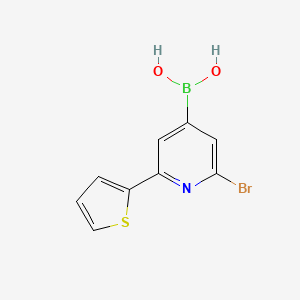
(2-Bromo-6-(thiophen-2-yl)pyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-6-(thiophen-2-yl)pyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a bromine atom and a thiophene ring. This compound is of significant interest in organic chemistry due to its utility in various cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-(thiophen-2-yl)pyridin-4-yl)boronic acid typically involves the following steps:
Bromination: The starting material, 2-(thiophen-2-yl)pyridine, is brominated at the 2-position using a brominating agent such as N-bromosuccinimide (NBS) under mild conditions.
Lithiation and Borylation: The brominated intermediate undergoes lithiation using a strong base like n-butyllithium, followed by reaction with a boron source such as trimethyl borate or boronic acid pinacol ester to introduce the boronic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
化学反応の分析
Types of Reactions
(2-Bromo-6-(thiophen-2-yl)pyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are typical bases used to facilitate the coupling reaction.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are often used as solvents.
Major Products
The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound, while oxidation reactions yield alcohols or ketones.
科学的研究の応用
(2-Bromo-6-(thiophen-2-yl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological systems.
Medicine: It is involved in the synthesis of potential therapeutic agents, including anticancer and antiviral drugs.
Industry: The compound is used in the production of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of (2-Bromo-6-(thiophen-2-yl)pyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond, forming a palladium-bromide complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium center, replacing the bromide.
Reductive Elimination: The palladium catalyst facilitates the formation of a new carbon-carbon bond and is regenerated for further catalytic cycles.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
Thiophene-2-boronic Acid: Contains a thiophene ring but lacks the pyridine and bromine substituents.
4-Pyridinylboronic Acid: Contains a pyridine ring but lacks the thiophene and bromine substituents.
Uniqueness
(2-Bromo-6-(thiophen-2-yl)pyridin-4-yl)boronic acid is unique due to its combination of a boronic acid group with a brominated pyridine ring and a thiophene ring. This structure provides specific reactivity and selectivity in cross-coupling reactions, making it a valuable compound in synthetic organic chemistry.
特性
分子式 |
C9H7BBrNO2S |
|---|---|
分子量 |
283.94 g/mol |
IUPAC名 |
(2-bromo-6-thiophen-2-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C9H7BBrNO2S/c11-9-5-6(10(13)14)4-7(12-9)8-2-1-3-15-8/h1-5,13-14H |
InChIキー |
LQOPJYFHAGMFLO-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC(=C1)Br)C2=CC=CS2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















